2-Chloro-6-methylbenzaldehyde
Overview
Description
2-Chloro-6-methylbenzaldehyde: is an organic compound with the molecular formula C8H7ClO . It is a colorless to light yellow crystalline solid that is soluble in organic solvents but insoluble in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances .
Mechanism of Action
Target of Action
2-Chloro-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO It’s known that benzaldehydes can interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .
Mode of Action
Benzaldehydes are often involved in nucleophilic addition reactions due to the presence of the carbonyl group . The chlorine atom and the methyl group on the benzene ring may influence the reactivity and selectivity of these reactions .
Biochemical Pathways
Benzaldehydes can participate in various biochemical reactions, potentially affecting multiple pathways depending on their substitution patterns .
Pharmacokinetics
The physicochemical properties such as its molecular weight (15459 g/mol), boiling point (74 °C at 04 mmHg), and melting point (36-40 °C) suggest that it may have reasonable bioavailability .
Result of Action
Benzaldehydes can have various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities, depending on their substitution patterns .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can react with the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-methylbenzaldehyde can be synthesized through several methods. One common laboratory method involves the reaction of methyl benzoic acid with anhydrous zinc chloride to generate the corresponding acid chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-methylbenzaldehyde. This process typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to achieve the desired substitution .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-6-methylbenzoic acid.
Reduction: It can be reduced to form 2-chloro-6-methylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: 2-chloro-6-methylbenzoic acid.
Reduction: 2-chloro-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Chloro-6-methylbenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoro-6-methylbenzaldehyde
- 3-Formylbenzonitrile
- 2-Hydroxy-6-methoxybenzaldehyde
- 3-Vinylbenzaldehyde
Comparison: 2-Chloro-6-methylbenzaldehyde is unique due to the presence of both a chloro and a methyl group on the benzaldehyde ring. This combination of substituents imparts specific chemical reactivity and physical properties that differentiate it from other similar compounds. For example, the chloro group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its fluoro or hydroxy analogs .
Properties
IUPAC Name |
2-chloro-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFXIJPJFSTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499407 | |
Record name | 2-Chloro-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-64-5 | |
Record name | 2-Chloro-6-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available for producing 2-Chloro-6-methylbenzoic acid, and what are their advantages?
A1: Two efficient methods for synthesizing 2-Chloro-6-methylbenzoic acid are detailed in the literature [].
Q2: What safety concerns were addressed during the development of a large-scale manufacturing process for R411, which utilizes 2-chloro-6-methylbenzaldehyde as a starting material?
A2: The synthesis of R411, a potential asthma treatment, involves oxidizing this compound to 2-chloro-6-methylbenzoic acid []. While using sodium chlorite was effective for this oxidation, the process initially relied on hydrogen peroxide to eliminate hypochlorite, a hazardous byproduct. To enhance safety, researchers developed an alternative approach employing dimethyl sulfoxide (DMSO) as a scavenger. This substitution maintained the process's efficiency and economic viability while mitigating the risks associated with using hydrogen peroxide on a large scale [].
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